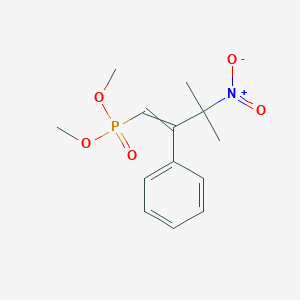
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitro group, a phenyl ring, and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-3-nitro-2-phenylbut-1-en-1-ol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of phosphonate derivatives.
科学的研究の応用
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It finds applications in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phosphonate moiety can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Dimethyl (3-methyl-2-phenylbut-1-en-1-yl)phosphonate: Lacks the nitro group, resulting in different reactivity and applications.
Dimethyl (3-nitro-2-phenylbut-1-en-1-yl)phosphonate: Similar structure but without the methyl group, affecting its steric properties and reactivity.
Dimethyl (3-methyl-3-nitrobut-1-en-1-yl)phosphonate: Lacks the phenyl ring, leading to different electronic properties and applications.
Uniqueness
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is unique due to the combination of its nitro group, phenyl ring, and phosphonate ester
特性
CAS番号 |
827304-29-0 |
|---|---|
分子式 |
C13H18NO5P |
分子量 |
299.26 g/mol |
IUPAC名 |
(1-dimethoxyphosphoryl-3-methyl-3-nitrobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18NO5P/c1-13(2,14(15)16)12(10-20(17,18-3)19-4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChIキー |
VCZDFGXLJYLINN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=CP(=O)(OC)OC)C1=CC=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



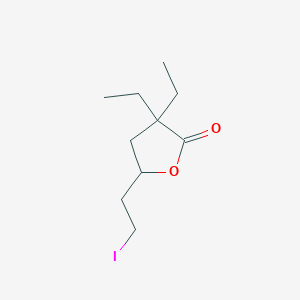
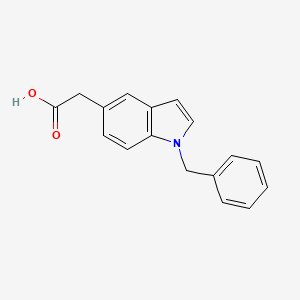
![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
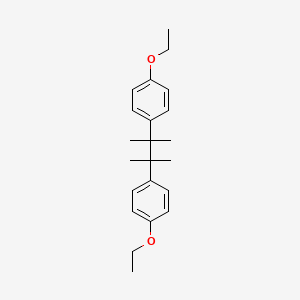
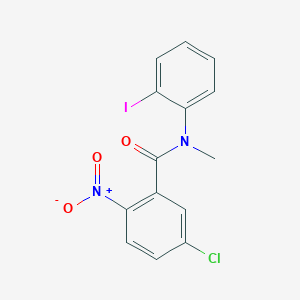
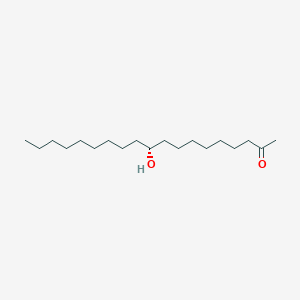
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
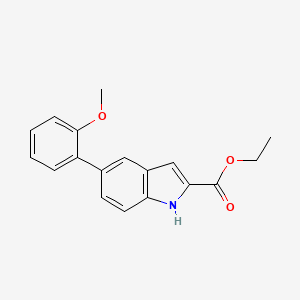
![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
